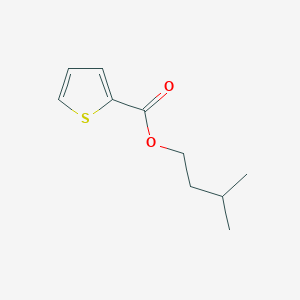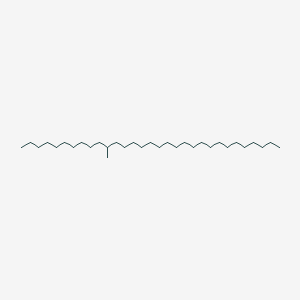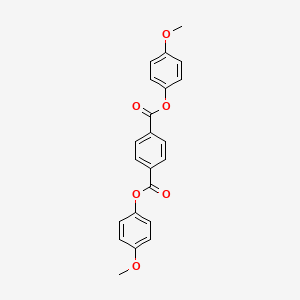
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C22H18O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction:
Industrial Production Methods:
- The industrial production of bis(4-methoxyphenyl) benzene-1,4-dicarboxylate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified by recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The compound is oxidized under acidic or basic conditions to form corresponding carboxylic acids.
Products: 4-methoxybenzoic acid and benzene-1,4-dicarboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The compound is reduced under anhydrous conditions to form the corresponding alcohols.
Products: 4-methoxybenzyl alcohol and benzene-1,4-dimethanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: The compound undergoes substitution reactions to form halogenated derivatives.
Products: Halogenated esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of polymers and advanced materials.
- Employed in the preparation of liquid crystalline compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Utilized as a plasticizer in the production of flexible polymers.
- Applied in the manufacture of coatings and adhesives.
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through its ester functional groups, which can undergo hydrolysis to release the corresponding acids and alcohols.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
-
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
- Commonly used as a plasticizer with similar applications in flexible polymers.
- Differentiated by its alkyl ester groups, which provide different physical properties.
-
Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate:
- Similar structure but with hydroxyl groups instead of methoxy groups.
- Exhibits different reactivity and applications due to the presence of hydroxyl groups.
Uniqueness:
- Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate is unique due to its methoxy functional groups, which impart specific chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
24707-00-4 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3-14H,1-2H3 |
Clave InChI |
YYKJBZAQBXVGHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)


![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
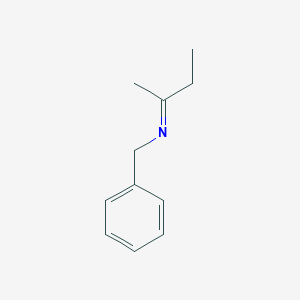
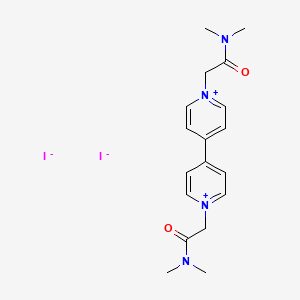
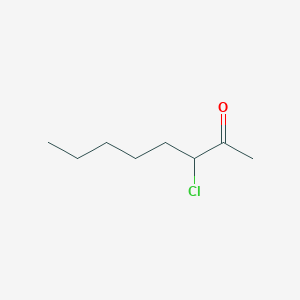
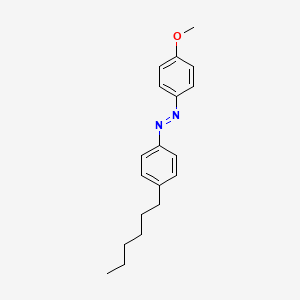
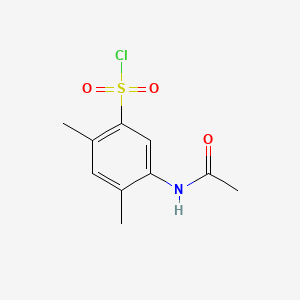


![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
